molecular formula C21H23N3O2 B8682923 6-(4-Benzylpiperazine-1-carbonyl)-1,2,3,4-tetrahydroquinolin-2-one

6-(4-Benzylpiperazine-1-carbonyl)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No. B8682923
M. Wt: 349.4 g/mol
InChI Key: UQYCHNFDTXIQMM-UHFFFAOYSA-N
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Patent
US04468402

Procedure details

127 Milligrams of succinimide 3,4-dihydrocarbostyril-6-carboxylate and 93 mg of benzylpiperazine were dissolved in 2 ml of dimethylformaide and the mixture was stirred at room temperature for 24 hours. Water was added to the reaction mixture and extracted with chloroform, the chloroform layer was washed with water and a saturated sodium chloride aqueous solution. After drying the chloroform layer with anhydrous sodium sulfate, chloroform was removed by distillation under a reduced pressure, then acetone was added to the thus obtained residue to crystallize the product. Recrystallize from ethanol to obtain 130 mg of 6-(4-benzyl-1-piperazinylcarbonyl)-3,4-dihydrocarbostyril. Colorless needle-like crystals. Melting point: 198°-200° C.
Name
succinimide 3,4-dihydrocarbostyril-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
93 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11]2[C:6](=[CH:7][C:8]([C:12]([OH:14])=O)=[CH:9][CH:10]=2)[CH2:5][CH2:4][C:2]1=[O:3].C1(=O)NC(=O)CC1.[CH2:22]([N:29]1[CH2:34][CH2:33][NH:32][CH2:31][CH2:30]1)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>O>[CH2:22]([N:29]1[CH2:34][CH2:33][N:32]([C:12]([C:8]2[CH:7]=[C:6]3[C:11](=[CH:10][CH:9]=2)[NH:1][C:2](=[O:3])[CH2:4][CH2:5]3)=[O:14])[CH2:31][CH2:30]1)[C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1 |f:0.1|

Inputs

Step One
Name
succinimide 3,4-dihydrocarbostyril-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)CCC2=CC(=CC=C12)C(=O)O.C1(CCC(N1)=O)=O
Name
Quantity
93 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
the chloroform layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the chloroform layer with anhydrous sodium sulfate, chloroform
CUSTOM
Type
CUSTOM
Details
was removed by distillation under a reduced pressure
ADDITION
Type
ADDITION
Details
acetone was added to the thus obtained residue
CUSTOM
Type
CUSTOM
Details
to crystallize the product
CUSTOM
Type
CUSTOM
Details
Recrystallize from ethanol

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C(=O)C=1C=C2CCC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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